molecular formula C6H2Br2F2O B567484 4,6-Dibromo-2,3-difluorophenol CAS No. 1242336-65-7

4,6-Dibromo-2,3-difluorophenol

Cat. No.: B567484
CAS No.: 1242336-65-7
M. Wt: 287.886
InChI Key: XVJAVYGPVLJPCP-UHFFFAOYSA-N
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Description

4,6-Dibromo-2,3-difluorophenol is an organic compound with the molecular formula C6H2Br2F2O. It is a halogenated phenol, characterized by the presence of bromine and fluorine atoms on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2,3-difluorophenol typically involves the halogenation of a suitable phenol precursor. One common method is the bromination of 2,3-difluorophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2,3-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dibromo-2,3-difluorophenol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-fluorophenol
  • 4-Bromo-2,5-difluorophenol
  • 2-Bromo-4,5-difluorophenol

Uniqueness

4,6-Dibromo-2,3-difluorophenol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific electronic effects that influence its behavior in various chemical reactions. Compared to similar compounds, it offers a different balance of steric and electronic effects, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

4,6-dibromo-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJAVYGPVLJPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682130
Record name 4,6-Dibromo-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-65-7
Record name 4,6-Dibromo-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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